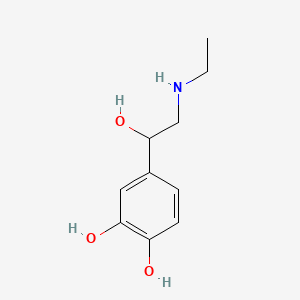
Ethyladrenaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyladrenaline, also known as ethylnorepinephrine, is a synthetic derivative of adrenaline (epinephrine). It is a catecholamine, which means it belongs to a class of compounds that function as hormones or neurotransmitters. This compound is structurally similar to adrenaline but has an ethyl group attached to its nitrogen atom. This modification can alter its pharmacological properties and its interaction with adrenergic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyladrenaline typically involves the ethylation of norepinephrine. One common method is the reaction of norepinephrine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process often involves crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyladrenaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Ethyladrenaline has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of catecholamines in different chemical reactions.
Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular diseases and as a bronchodilator.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Ethyladrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. It primarily targets beta-adrenergic receptors, leading to increased heart rate, myocardial contractility, and bronchodilation. The binding of this compound to these receptors activates adenylate cyclase, increasing cyclic AMP levels and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adrenaline (Epinephrine): A natural catecholamine with similar effects but a different pharmacokinetic profile.
Noradrenaline (Norepinephrine): Another natural catecholamine with a primary role in neurotransmission.
Isoprenaline (Isoproterenol): A synthetic catecholamine with a higher selectivity for beta-adrenergic receptors.
Uniqueness
Ethyladrenaline’s unique ethyl group modification provides it with distinct pharmacological properties compared to its analogs. This modification can influence its receptor binding affinity, duration of action, and metabolic stability, making it a valuable compound for specific therapeutic applications and research studies.
Properties
CAS No. |
2947-00-4 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[2-(ethylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10-14H,2,6H2,1H3 |
InChI Key |
IYLZZNHDXBTZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















